1-(1,2-Oxazol-3-yl)propan-2-one
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Overview
Description
1-(1,2-Oxazol-3-yl)propan-2-one is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,2-Oxazol-3-yl)propan-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of α-haloketones with nitriles in the presence of a base can yield oxazole derivatives . Another method involves the palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2-Oxazol-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2,5-diones.
Reduction: Reduction reactions can convert the oxazole ring to oxazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,5-diones, while substitution reactions can produce a wide range of functionalized oxazole derivatives .
Scientific Research Applications
1-(1,2-Oxazol-3-yl)propan-2-one has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,2-Oxazol-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .
Comparison with Similar Compounds
- 1-(1,3-Oxazol-2-yl)propan-2-one
- 1-(1,2-Oxazol-5-yl)propan-2-one
- 1-(1,3-Oxazol-5-yl)propan-1-one
Comparison: 1-(1,2-Oxazol-3-yl)propan-2-one is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to 1-(1,3-Oxazol-2-yl)propan-2-one, it may exhibit different reactivity and selectivity in chemical reactions. Similarly, its biological activity can vary significantly from that of 1-(1,2-Oxazol-5-yl)propan-2-one, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C6H7NO2 |
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Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-(1,2-oxazol-3-yl)propan-2-one |
InChI |
InChI=1S/C6H7NO2/c1-5(8)4-6-2-3-9-7-6/h2-3H,4H2,1H3 |
InChI Key |
BLLKIFCFWMTHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NOC=C1 |
Origin of Product |
United States |
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